molecular formula C17H16FN3O B12869729 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12869729
M. Wt: 297.33 g/mol
InChI Key: MYMQAPYYWDIYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-fluorophenyl group at position 3, a para-tolyl (4-methylphenyl) group at position 5, and a carboxamide functional group at position 1. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the para-tolyl group introduces steric and electronic effects that modulate interactions with biological targets .

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C17H16FN3O/c1-11-2-4-13(5-3-11)16-10-15(20-21(16)17(19)22)12-6-8-14(18)9-7-12/h2-9,16H,10H2,1H3,(H2,19,22)

InChI Key

MYMQAPYYWDIYGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)N)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Preparation of Chalcone Intermediate

Step Reagents & Conditions Observations
1 Mix 4-fluoroacetophenone (0.05 mol) and p-tolualdehyde (0.05 mol) in ethanol (50 mL). Clear solution
2 Add NaOH solution dropwise with stirring at room temperature for 4 hours. Yellow precipitate forms
3 Pour reaction mixture into crushed ice; filter and dry the precipitate. Pale-yellow solid obtained

Cyclization to Pyrazoline

Step Reagents & Conditions Observations
1 Dissolve chalcone intermediate (0.0015 mol) in ethanol or glacial acetic acid. Homogeneous mixture
2 Add hydrazine hydrate (0.0015 mol) and heat under reflux for 12 hours. Reaction monitored by TLC
3 Cool mixture, filter, and recrystallize from ethanol. White crystalline solid

Formation of Carboxamide Derivative

Step Reagents & Conditions Observations
1 Dissolve pyrazoline intermediate in dichloromethane (10 mL). Clear solution
2 Add phenyl isocyanate dropwise at room temperature; stir for several hours. Product precipitates out
3 Filter, wash with ethanol, and recrystallize from dimethylformamide (DMF). Pure white crystals obtained

Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy :
    • Amide stretching band at ~3300 cm⁻¹ (NH)
    • Carbonyl stretching band at ~1680 cm⁻¹ (C=O)
  • NMR Spectroscopy :
    • Pyrazoline protons observed as doublets at δ = ~3.16 and ~3.78 ppm.
    • Aromatic protons appear as multiplets between δ = ~7.01–8.11 ppm.
  • Mass Spectrometry :
    • Molecular ion peak consistent with a molecular weight of 297 g/mol .

Notes on Optimization

  • Use of anhydrous solvents improves yield during cyclization and carboxamide formation.
  • Monitoring reaction progress via TLC ensures minimal side-product formation.
  • Recrystallization from ethanol or DMF yields highly pure products suitable for further applications.

Chemical Reactions Analysis

Synthetic Formation via Nucleophilic Substitution

The compound is synthesized through a nucleophilic substitution reaction between 5-(4-fluorophenyl)-3- p-tolyl-4,5-dihydro-1 H-pyrazole-1-carbothioamide and 2-bromo-1-(5-methyl-1- p-tolyl-1 H-1,2,3-triazol-4-yl)ethanone in ethanol under reflux for 2 hours. The reaction proceeds via thioamide-to-carboxamide conversion, yielding the product as a colorless crystalline solid (m.p. 251 °C) after recrystallization in dimethylformamide .

Key Reaction Conditions

ReagentSolventTemperatureTimeYield
2-Bromo-1-(triazolyl)ethanoneEthanolReflux2 hNot reported

Cyclization to Imidazo[1,5-b]pyrazolones

Under basic conditions, the carboxamide undergoes cyclization to form fused heterocyclic systems. For example:

  • Heating with triethylamine at 130 °C induces intramolecular condensation, forming imidazo[1,5-b]pyrazol-6-one derivatives (Figure 1).

  • Stronger bases like DBU (1,8-diazabicycloundec-7-ene) enhance cyclization efficiency, with yields ranging from 65% to 98% .

Example Cyclization Pathway

text
5-(4-Fluorophenyl)-3- *p*-tolyl-4,5-dihydro-1 *H*-pyrazole-1-carboxamide → Heating with DBU or Et₃N → Imidazo[1,5-b]pyrazol-6-one derivatives

Table 1: Cyclization Efficiency with Different Bases

BaseTemperatureTimeYield (%)Product
Triethylamine130 °C2 h65–85Imidazo[1,5-b]pyrazol-6-ones
DBU100 °C1 h90–98Same as above

Reactivity with Electrophilic Reagents

The carboxamide group participates in condensation reactions with electrophiles:

  • Reaction with aryl isocyanates (e.g., tosyl isocyanate) forms N-sulfonylurea derivatives.

  • Subsequent cyclization of these intermediates yields dihydroimidazo[1,5-b]pyrazoles under reflux conditions .

Example Reaction Sequence

  • Step 1 :
    Carboxamide + Tosyl isocyanate → N-Tosylcarboxamide

  • Step 2 :
    N-Tosylcarboxamide + Triethylamine → Dihydroimidazo[1,5-b]pyrazole

Structural Modifications via Chalcone Intermediates

The compound can be further functionalized through Claisen-Schmidt condensation with substituted aldehydes to generate chalcone intermediates. These chalcones serve as precursors for synthesizing pyrazoline-carboxamide hybrids with modified aryl/heteroaryl substituents .

Representative Chalcone Synthesis

Aldehyde ComponentProductApplication
4-Chlorophenyl aldehyde3-(4-Chlorophenyl)-5-aryl hybridCarbonic anhydrase inhibition

Stability and Crystallographic Insights

The compound exhibits thermal stability up to 251 °C. X-ray crystallography confirms a distorted boat conformation in the dihydropyrazole ring, with key bond lengths:

  • C=O bond: 1.23 Å

  • N–C(S) bond: 1.34 Å .

Hydrogen bonding between the carboxamide NH₂ and carbonyl oxygen stabilizes the crystal lattice, as observed in DMF-solvated crystals .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of the pyrazole structure, including 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide, exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures displayed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, a related pyrazole compound demonstrated an IC50 value of 0.01 µM against COX-2, indicating high potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Anticancer Potential

The anticancer efficacy of this compound has been investigated in various cancer cell lines. Notably, studies have shown that similar pyrazole derivatives exhibit significant cytotoxicity against multiple cancer types:

Cell Line IC50 (µM) Reference
HCT1160.39
MCF70.46
A5491.96
SW19903.60

These findings suggest that the compound may act by inhibiting specific kinases involved in cancer progression, such as Aurora-A kinase.

Case Study 1: Anti-inflammatory Efficacy

In a comparative study evaluating various pyrazole derivatives for anti-inflammatory activity, the compound exhibited superior performance in reducing edema compared to standard treatments. The study measured the percentage inhibition of auricular edemas and found that compounds with similar structures showed a remarkable reduction in inflammation markers .

Case Study 2: Anticancer Activity

A comprehensive evaluation of several pyrazole derivatives for their anticancer effects revealed that compounds structurally related to this compound demonstrated potent activity against breast and colon cancer cell lines. The study reported IC50 values significantly lower than those seen with conventional chemotherapeutics, suggesting a promising avenue for further development .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Anticancer Activity

Pyrazoline derivatives with substitutions at positions 3, 5, and the N-phenyl group exhibit varying biological activities. Below is a comparative analysis of key analogues:

Table 1: Comparison of Pyrazoline Carboxamide Derivatives
Compound ID Substituents (Position 3, 5, N-phenyl) Biological Activity (GI50 or IC50) Key Findings
Target Compound 3: 4-Fluorophenyl; 5: P-tolyl; N: H Not reported Structural basis for SAR studies; para-tolyl may reduce cytotoxicity .
4b (N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide) 3: 4-Fluorophenyl; 5: 4-Nitrophenyl; N: 4-Cl GI50 <0.1 μM (MCF-7) Highest cytotoxicity in series; 4-nitrophenyl and 4-Cl enhance activity.
P11 (5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide) 3: Phenyl; 5: 4-Fluorophenyl; N: H Not reported Lacks electron-withdrawing groups; likely lower activity than 4b.
2j ((E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) Chalcone analogue IC50 = 4.7 μM Bromine and fluorine substitutions improve potency in non-pyrazoline SAR.
Key Observations:

Electron-Withdrawing Groups Enhance Cytotoxicity :

  • Compound 4b (4-nitrophenyl at position 5, 4-Cl on N-phenyl) demonstrated superior anticancer activity against MCF-7 cells (GI50 <0.1 μM), matching the standard drug adriamycin . The nitro group increases electrophilicity, enhancing interactions with cellular targets.
  • In contrast, the target compound’s para-tolyl group (electron-donating methyl) likely reduces cytotoxicity compared to 4b .

Halogen Substitutions on N-Phenyl Group :

  • The 4-chloro substitution in 4b is critical for activity, as chloro groups improve membrane permeability and target binding . The target compound lacks this substitution, which may explain its lower potency.

Chalcone Analogues: Chalcone derivatives like 2j (IC50 = 4.7 μM) highlight the importance of halogen and hydroxyl groups on ring A and fluorine on ring B for activity .

Structural and Crystallographic Insights

  • Crystal Packing and Conformation :
    Isostructural compounds 4 and 5 (with Cl/Br substitutions) exhibit nearly identical crystal packing, emphasizing the role of halogen size in lattice adjustments . The target compound’s para-tolyl group may introduce steric hindrance, altering its conformation compared to nitro- or halogen-substituted analogues.

  • Planarity and Bioavailability :
    Pyrazoline derivatives with planar conformations (e.g., 4b) show improved interaction with hydrophobic pockets in enzymes or receptors . The para-tolyl group in the target compound may disrupt planarity, reducing efficacy.

Antimicrobial and Antioxidant Analogues

  • Their methoxy groups enhance solubility but may reduce membrane penetration compared to halogenated derivatives.

Biological Activity

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this pyrazole derivative.

  • Molecular Formula : C17H16FN3O
  • Molecular Weight : 297.33 g/mol
  • CAS Number : [Not specified in sources]
  • IUPAC Name : 5-(4-fluorophenyl)-3-(p-tolyl)-3,4-dihydropyrazole-2-carboxamide

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Antitumor Activity : Demonstrated significant potential against various cancer cell lines.
  • Antimicrobial Activity : Exhibits effectiveness against a range of bacterial pathogens.
  • Anti-inflammatory Effects : Shows promise in reducing inflammation markers.

Antitumor Activity

Recent studies have highlighted the efficacy of pyrazole derivatives in cancer treatment. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit key proteins involved in tumor growth:

CompoundTargetIC50 Value (µM)Reference
Compound ABRAF(V600E)26
Compound BAurora-A Kinase0.067
This compoundTBDTBDCurrent Study

In vitro studies have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In a comparative analysis of various derivatives, this compound demonstrated significant antibacterial activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus0.22 - 0.25
Escherichia coliTBDCurrent Study
Pseudomonas aeruginosaTBDCurrent Study

This compound's ability to inhibit biofilm formation further enhances its therapeutic potential in treating infections.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Receptor Modulation : It can modulate receptor activity related to inflammatory responses and cell signaling pathways.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Cancer Cell Line Studies :
    • A recent study evaluated the effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with similar structures to 3-(4-Fluorophenyl)-5-P-tolyl exhibited enhanced cytotoxicity when used in combination with conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of multiple pyrazole derivatives against pathogenic bacteria. The findings showed that certain derivatives displayed remarkable activity with low MIC values, supporting their potential use as new antimicrobial agents .

Q & A

Basic Question

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions. For example, the pyrazolyl ring adopts an envelope conformation (flap atom: C7), with dihedral angles of 13.51° (tolyl) and 80.21° (fluorophenyl) relative to the core .
  • NMR spectroscopy : 1^1H and 13^13C NMR in DMSO-d₆ confirm regiochemistry (e.g., coupling constants for diastereotopic protons at C4 and C5) .
  • FT-IR : Identifies carboxamide N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

How do conformational variations in the pyrazolyl ring impact biological activity?

Advanced Question
The envelope conformation of the dihydropyrazole ring influences steric accessibility for target binding. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

  • Torsional strain : The flap atom (C7) introduces a 15–20° deviation from planarity, modulating interactions with hydrophobic enzyme pockets .
  • Substituent effects : The p-tolyl group’s twist (13.51°) enhances π-π stacking with aromatic residues, while the fluorophenyl’s near-perpendicular orientation (80.21°) may hinder undesired hydrophobic interactions .

What role do fluorine atoms play in stabilizing the crystal lattice?

Advanced Question
Fluorine participates in intramolecular and intermolecular hydrogen bonds:

  • N–H⋯F interactions : The amine-H31 atom forms a 2.89 Å hydrogen bond with F1, contributing to planar alignment of the thioamide group (torsion angle: 1.2°) .
  • Supramolecular chains : N–H⋯S and C–H⋯F interactions propagate along the c-axis, forming double-layered architectures stabilized by van der Waals forces .
  • Thermal stability : These interactions elevate melting points to 513–514 K, as observed in thermogravimetric analysis (TGA) .

How can researchers resolve contradictions in reported dihedral angles across structural studies?

Advanced Question
Discrepancies arise from crystallization solvents and temperature:

  • Solvent polarity : DMF induces tighter packing (dihedral angle: 80.21° for fluorophenyl), while ethanol yields looser arrangements (~75°) .
  • Mitigation strategy : Compare multiple datasets (e.g., Cambridge Structural Database) and apply Hirshfeld surface analysis to quantify contact contributions (e.g., F⋯H = 8.2% in DMF-crystallized samples) .

What computational methods are suitable for modeling this compound’s reactivity?

Advanced Question

  • Docking simulations : Use AutoDock Vina with PyRx to predict binding affinities for COX-2 or kinase targets. Parameterize charges via Gaussian 09 at the HF/6-31G* level .
  • MD simulations : GROMACS with CHARMM36 force field assesses conformational flexibility over 100-ns trajectories. Monitor RMSD (<2.0 Å indicates stability) .
  • QSPR models : Correlate Hammett σ values of substituents (e.g., p-tolyl: σ = -0.17) with logP (calculated: 3.2) to predict bioavailability .

How can solubility limitations be addressed during in vitro assays?

Q. Methodological Focus

  • Co-solvents : Use 10% DMSO in PBS (v/v) for stock solutions. Ensure final DMSO ≤0.1% to avoid cytotoxicity .
  • Derivatization : Introduce sulfonate groups at C4 via electrophilic substitution to enhance aqueous solubility (reported 3x improvement in analogues) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) for sustained release in cell media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.